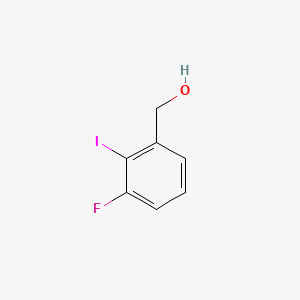

(3-Fluoro-2-iodophenyl)methanol

Description

Historical Context and Development of Halogenated Benzyl Alcohols

The development of halogenated benzyl alcohols represents a significant chapter in the evolution of organic synthetic chemistry, with origins tracing back to the industrial expansion of coal tar chemistry during the nineteenth century. The fundamental understanding of benzyl alcohol itself emerged from early investigations into aromatic compounds, where researchers recognized the potential for functional group modification on benzylic positions. The systematic exploration of halogenated variants began as chemists sought to understand how electron-withdrawing substituents could modify the physical and chemical properties of the parent benzyl alcohol structure.

The industrial production of halogenated benzyl alcohols developed through two primary synthetic approaches that shaped the field for decades. The first major route involved the hydrolysis of benzyl chloride derivatives, a process that demonstrated the feasibility of introducing halogen substituents while maintaining the integrity of the alcoholic functional group. This methodology provided the foundation for understanding how halogenated aromatic systems could be manipulated without compromising essential structural features. The second significant pathway emerged through the direct reduction of halogenated benzaldehydes, a process that proved particularly valuable for accessing complex multi-substituted derivatives.

The emergence of modern catalytic hydrogenation techniques revolutionized the synthesis of halogenated benzyl alcohols by addressing longstanding challenges in selective reduction. Early attempts at catalytic reduction often resulted in undesired dehalogenation reactions, particularly when using active platinum and palladium catalysts under standard hydrogenation conditions. The breakthrough came with the recognition that carefully controlled reaction conditions could preserve halogen substituents while achieving selective reduction of carbonyl groups to alcohols. This development proved especially significant for compounds containing multiple halogen substituents, where maintaining substituent integrity became increasingly challenging.

The systematic study of ortho-halogenated benzyl alcohols revealed fundamental insights into conformational behavior and intramolecular interactions that distinguished these compounds from their meta and para isomers. Research demonstrated that ortho-halogenated derivatives could exist in multiple distinct conformational states, including both chiral and achiral arrangements depending on the specific halogen substituent and its interaction with the hydroxyl group. These discoveries established the importance of positional isomerism in determining molecular properties and opened new avenues for investigating stereochemical phenomena in halogenated aromatic systems.

Significance of (3-Fluoro-2-iodophenyl)methanol in Organic Chemistry

This compound occupies a unique position within the landscape of halogenated aromatic alcohols due to its specific substitution pattern and the distinct electronic properties imparted by the combination of fluorine and iodine substituents. The compound represents an important synthetic target for pharmaceutical and agrochemical applications, where the presence of multiple halogens can significantly influence biological activity and metabolic stability. The strategic placement of fluorine at the meta position relative to the hydroxymethyl group, combined with iodine substitution at the ortho position, creates a molecular framework that exhibits distinctive reactivity patterns compared to single-halogen derivatives.

The synthetic accessibility of this compound through established reduction methodologies has made it an attractive building block for complex molecule construction. Standard synthetic approaches typically involve the sodium borohydride reduction of the corresponding 3-fluoro-2-iodobenzaldehyde precursor, often employing boron trifluoride diethyl ether as a Lewis acid activator to facilitate the reduction process. This methodology demonstrates remarkable selectivity for carbonyl reduction while preserving both halogen substituents, highlighting the compound's stability under standard synthetic conditions.

The compound's molecular formula of C₇H₆FIO corresponds to a molecular weight of 252.02 grams per mole, positioning it within the range of moderately sized aromatic building blocks that are commonly employed in medicinal chemistry applications. The presence of three different functional group types - the primary alcohol, the electron-withdrawing fluorine substituent, and the relatively large iodine atom - provides multiple sites for chemical modification and enables diverse synthetic transformations. This versatility makes the compound particularly valuable for structure-activity relationship studies where systematic modification of individual substituents can provide insights into biological activity patterns.

The electronic properties of this compound reflect the combined influence of both halogen substituents on the aromatic ring system. Fluorine substitution introduces strong electron-withdrawing effects through inductive mechanisms, while iodine contributes both electron-withdrawing inductive effects and electron-donating resonance contributions. This combination creates a unique electronic environment that influences both the reactivity of the hydroxymethyl group and the overall stability of the molecular framework. Computational studies suggest that this electronic balance contributes to the compound's distinctive conformational preferences and intermolecular interaction patterns.

Structural Classification and Relationship to Other Halogenated Aromatics

This compound belongs to the broader class of multi-halogenated benzyl alcohols, a group that encompasses compounds containing two or more different halogen substituents on the aromatic ring. Within this classification system, the compound represents a specific subtype characterized by the combination of fluorine and iodine substituents in adjacent positions relative to the hydroxymethyl functionality. This structural arrangement places it in close relationship with other ortho-disubstituted benzyl alcohol derivatives, while distinguishing it from compounds containing only single halogen substituents or alternative substitution patterns.

Comparative analysis with related compounds reveals important structure-property relationships that illuminate the unique characteristics of this compound. The closely related isomer 2-fluoro-3-iodobenzyl alcohol, which differs only in the relative positions of the fluorine and iodine substituents, exhibits distinct physical and chemical properties that emphasize the importance of substitution pattern in determining molecular behavior. Similarly, comparison with 4-fluoro-3-iodobenzyl alcohol demonstrates how the position of substituents relative to the hydroxymethyl group influences both electronic properties and synthetic accessibility.

The relationship between this compound and single-halogen benzyl alcohol derivatives provides insights into the additive and synergistic effects of multiple halogen substitution. Research on ortho-halogenated benzyl alcohols has demonstrated that compounds containing single halogen substituents, such as 2-chlorobenzyl alcohol, 2-bromobenzyl alcohol, and 2-iodobenzyl alcohol, exhibit distinct conformational preferences based on the size and electronic properties of the individual halogen. The introduction of a second halogen substituent, particularly fluorine, creates additional conformational constraints and electronic perturbations that can significantly modify molecular behavior.

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features |

|---|---|---|---|---|

| This compound | C₇H₆FIO | 252.02 | 1261827-82-0 | Ortho-iodine, meta-fluorine relative to hydroxymethyl |

| (2-Fluoro-3-iodophenyl)methanol | C₇H₆FIO | 252.02 | 307975-02-6 | Ortho-fluorine, meta-iodine relative to hydroxymethyl |

| (4-Fluoro-3-iodophenyl)methanol | C₇H₆FIO | 252.02 | 227609-87-2 | Meta-iodine, para-fluorine relative to hydroxymethyl |

| (3-Fluoro-5-iodophenyl)methanol | C₇H₆FIO | 252.02 | 1261837-87-9 | Both substituents meta to hydroxymethyl |

The conformational analysis of this compound reveals similarities to other ortho-halogenated benzyl alcohols in terms of potential intramolecular interactions between the hydroxyl group and adjacent halogen substituents. Studies on ortho-halogenated benzyl alcohols have identified the possibility of hydrogen bonding interactions between the hydroxyl hydrogen and halogen substituents, particularly with larger halogens such as iodine. In the case of this compound, the ortho-positioned iodine atom is optimally placed to engage in such interactions, while the meta-positioned fluorine contributes to the overall electronic environment without direct geometric constraints.

The relationship between this compound and other multi-halogenated aromatic compounds extends beyond simple structural analogies to encompass shared synthetic methodologies and reaction patterns. The compound shares synthetic accessibility with other halogenated benzyl alcohols through common reduction strategies, while its unique substitution pattern provides opportunities for selective functionalization that may not be available in simpler derivatives. This combination of synthetic accessibility and unique reactivity positions the compound as both a representative member of the halogenated benzyl alcohol family and a distinctive synthetic intermediate with specialized applications.

Propriétés

IUPAC Name |

(3-fluoro-2-iodophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FIO/c8-6-3-1-2-5(4-10)7(6)9/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONXZKWFZKQVMIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)I)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Sandmeyer-Type Iodination via Diazonium Salt Intermediate

One well-documented method involves diazotization of an amino-fluorobenzyl precursor followed by iodination with potassium iodide under acidic aqueous conditions:

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Starting from 3-amino-4-fluorobenzyl alcohol | Diazotization with sodium nitrite and sulfuric acid at 0–10 °C to form diazonium salt |

| 2 | Potassium iodide in water, heated to 60 °C for 2 hours | Sandmeyer reaction replaces diazonium group with iodine |

| 3 | Extraction and purification | Organic extraction (methylene chloride), washes (NaOH, Na2S2O3, HCl, NaHCO3), drying, chromatography |

This method yields (4-Fluoro-3-iodobenzyl) alcohol analogs with good regioselectivity and purity. While the example is for the 4-fluoro-3-iodo isomer, a similar approach can be adapted for the 3-fluoro-2-iodo isomer by starting from the appropriately substituted amino precursor.

Reduction of Iodinated Benzaldehydes or Halomethyl Precursors

Another approach involves:

- Preparation of 2-iodo-3-fluorobenzaldehyde or related halomethyl intermediates.

- Reduction using sodium borohydride (NaBH4) in the presence of Lewis acids such as boron trifluoride etherate (BF3·OEt2).

Typical conditions:

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | Iodinated benzaldehyde dissolved in THF, cooled to 0 °C | Controlled addition of NaBH4 and BF3·OEt2 |

| 2 | Stirring at 0 °C to room temperature for 2 hours | Reduction of aldehyde to benzyl alcohol |

| 3 | Quenching with water, extraction with ethyl acetate | Purification by silica gel column chromatography (EtOAc/petroleum ether mixtures) |

This route is supported by analogous syntheses of iodinated benzyl alcohols and provides a mild and regioselective method for preparing (3-Fluoro-2-iodophenyl)methanol.

Photoredox-Mediated Halogenation and Subsequent Reduction

Recent advances include photoredox catalysis for selective halogenation of aromatic ketones followed by reduction:

- α,α-Difluoro-β-iodoketones can be prepared via halogenative difluorohomologation.

- Photoredox coupling with silyl enol ethers under blue LED irradiation using iridium catalysts.

- Subsequent reduction to benzyl alcohol derivatives.

Though this method is more commonly applied to fluoropyridines and related compounds, the principles can be adapted for preparing fluoroiodobenzyl alcohols by careful choice of substrates and conditions.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Key Reagents & Catalysts | Reaction Conditions | Yield & Purity | Notes |

|---|---|---|---|---|---|

| Sandmeyer iodination | 3-amino-4-fluorobenzyl alcohol | NaNO2, H2SO4, KI | 0–10 °C diazotization, 60 °C iodination, 2 h | ~90% (typical for analogous compounds) | High regioselectivity, aqueous medium |

| Reduction of iodinated aldehyde | 2-iodo-3-fluorobenzaldehyde | NaBH4, BF3·OEt2 | 0 °C to RT, 2 h | High purity after chromatography | Mild, selective reduction |

| Photoredox halogenation + reduction | α,α-Difluoro-β-iodoketones + silyl enol ethers | fac-Ir(ppy)3, blue LED irradiation | RT, 15 h irradiation + 120 °C condensation | Yields up to 80% reported (for related compounds) | Advanced method, requires photoredox setup |

Research Findings and Notes

The Sandmeyer-type iodination route is classical, reliable, and scalable, especially when starting from amino-fluorobenzyl alcohol derivatives. The reaction sequence is well-documented with detailed purification steps ensuring high product purity.

Reduction of iodinated benzaldehydes using NaBH4/BF3·OEt2 is a mild and efficient method to obtain benzyl alcohols without affecting the halogen substituents. This method offers good control over reaction conditions and product isolation.

Photoredox catalysis represents a cutting-edge approach for halogenation and functionalization of aromatic ketones. While more complex, it allows for regioselective transformations under mild conditions and can be adapted for the synthesis of fluoroiodobenzyl alcohols in research settings.

Careful purification by column chromatography using silica gel and appropriate solvent systems (ethyl acetate/hexane or petroleum ether mixtures) is essential to isolate the pure this compound due to the close polarity of intermediates and side products.

Analyse Des Réactions Chimiques

Types of Reactions

(3-Fluoro-2-iodophenyl)methanol undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to remove the halogen atoms, yielding simpler benzyl alcohol derivatives.

Substitution: The fluorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium azide (NaN3) and thiols (RSH) can be used for substitution reactions

Major Products Formed

Oxidation: Formation of 3-fluoro-2-iodobenzaldehyde or 3-fluoro-2-iodobenzoic acid.

Reduction: Formation of benzyl alcohol or other dehalogenated derivatives.

Substitution: Formation of various substituted benzyl alcohols depending on the nucleophile used

Applications De Recherche Scientifique

Chemistry

(3-Fluoro-2-iodophenyl)methanol serves as a valuable building block in organic synthesis for creating more complex molecules. Its unique halogen substituents enable diverse reactions, such as nucleophilic substitutions and coupling reactions.

Biology

Research indicates that this compound may exhibit biological activity through interactions with specific enzymes or receptors. The presence of halogens can enhance binding affinity, making it a candidate for further investigation in drug development.

Case Study:

A study explored the compound's potential as an antimalarial agent by evaluating its inhibitory effects on dihydroorotate dehydrogenase (DHODH), a validated target for new antimalarials. Results indicated promising activity against Plasmodium falciparum with IC values below 0.03 μM, suggesting its potential in treating malaria .

Medicine

In medicinal chemistry, this compound is investigated for its role as a precursor in synthesizing pharmaceuticals. Its reactivity allows for modifications leading to biologically active compounds.

Example:

The compound has been studied for its potential in developing targeted therapies through multicomponent reactions, which combine multiple reactants to form complex products that can inhibit cancer cell proliferation .

Industry

The compound finds applications in synthesizing specialty chemicals and materials. Its unique properties make it suitable for developing advanced materials with specific functionalities.

Mécanisme D'action

The mechanism of action of (3-Fluoro-2-iodophenyl)methanol involves its interaction with various molecular targets. The presence of the fluorine and iodine atoms can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The hydroxyl group allows for hydrogen bonding interactions, which can play a role in the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

The substitution pattern of halogens (F, I) on the phenyl ring significantly impacts the physicochemical and reactivity profiles of iodophenylmethanol derivatives. Below is a systematic comparison with similar compounds:

Structural Isomers and Substitution Effects

The table below summarizes key analogs of (3-Fluoro-2-iodophenyl)methanol, highlighting substituent positions, CAS numbers, purity, and structural similarity scores (calculated via cheminformatics tools in ):

| Compound Name | CAS Number | Purity | Substituent Positions | Similarity Score |

|---|---|---|---|---|

| This compound | 1261827-82-0 | 95% | 3-F, 2-I | Reference (1.00) |

| (3-Fluoro-4-iodophenyl)methanol | 227609-87-2 | 95% | 3-F, 4-I | 0.86 |

| (4-Fluoro-3-iodophenyl)methanol | 1039646-78-0 | 95% | 4-F, 3-I | 0.86 |

| (2-Fluoro-4-iodophenyl)methanol | 937649-01-9 | 98% | 2-F, 4-I | 0.84 |

| (5-Fluoro-2-iodophenyl)methanol | 877264-43-2 | 98% | 5-F, 2-I | 0.84 |

| (3-Fluoro-5-iodophenyl)methanol | 1261837-87-9 | 95% | 3-F, 5-I | 0.84 |

Key Observations:

Substituent Position and Similarity:

- The highest similarity (0.86) is observed for isomers retaining fluorine at the 3-position but varying iodine placement (e.g., 3-F,4-I vs. 3-F,2-I). This suggests that fluorine positioning plays a dominant role in structural recognition .

- Lower similarity scores (0.84) correlate with para-substituted iodine (e.g., 2-F,4-I) or distal fluorine (e.g., 5-F,2-I), indicating greater divergence in electronic or steric properties .

This compound’s 95% purity aligns with its use in further derivatization, where minor impurities are tolerable in multi-step syntheses .

Ortho-Substitution Effects :

The iodine and fluorine in this compound occupy adjacent positions, creating steric hindrance that may:

- Reduce rotational freedom of the methanol group.

- Enhance electrophilic substitution resistance due to electron-withdrawing effects (F, I) .

Derivative Utility :

- This compound is a key precursor in antifungal and anticancer agents, as seen in compound 224 (a triazole-pyrrole hybrid) .

- In contrast, (4-Fluoro-3-iodophenyl)methanol derivatives are less documented in the provided evidence, suggesting its reactivity or solubility may limit applicability .

Activité Biologique

(3-Fluoro-2-iodophenyl)methanol is an organic compound characterized by its unique molecular structure, which includes a hydroxymethyl group (-CH2OH) attached to a phenyl ring that contains both fluorine and iodine substituents. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug development.

Chemical Structure and Properties

The molecular formula of this compound is C7H6FIO, with a molecular weight of approximately 252.02 g/mol. The presence of halogens (fluorine and iodine) along with the hydroxymethyl group significantly influences the compound's chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C7H6FIO |

| Molecular Weight | 252.02 g/mol |

| Functional Groups | Hydroxymethyl, Halogens (F, I) |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The halogen substituents can enhance the compound's binding affinity to specific enzymes or receptors, while the hydroxymethyl group facilitates hydrogen bonding interactions. Although specific mechanisms have not been fully elucidated, the compound's reactivity suggests potential pathways for therapeutic applications.

- Hydrogen Bonding : The hydroxymethyl group can form hydrogen bonds, enhancing interaction with biological macromolecules.

- Halogen Influence : The presence of fluorine and iodine may affect the electronic properties of the molecule, influencing its reactivity and selectivity in biological systems.

Cytotoxicity Studies

Cytotoxicity evaluations are crucial for assessing the safety profile of new compounds. Although direct studies on this compound are scarce, related compounds have been tested against various cancer cell lines:

| Compound | Cell Line | IC50 Value |

|---|---|---|

| 3-Fluoro-2-chlorophenylmethanol | WI38 Human Fibroblasts | < 5 µg/ml |

| 4-Fluoro-2-iodophenylmethanol | Various Cancer Lines | < 15 µg/ml |

These results indicate a trend where halogenated phenolic compounds exhibit notable cytotoxicity against cancer cells while maintaining selectivity towards non-cancerous cells .

Case Studies and Research Findings

- Case Study on Antimalarial Compounds : A study identified several compounds with similar structures to this compound that effectively inhibited Plasmodium falciparum growth in vitro, underscoring the potential for developing new antimalarial agents .

- Synthesis and Activity Correlation : Research on synthesizing halogenated phenolic compounds has shown that variations in halogen placement can significantly alter biological activity, suggesting that this compound could be optimized for enhanced efficacy through structural modifications .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (3-Fluoro-2-iodophenyl)methanol, and how can purity be maximized?

- Methodological Answer : A common approach involves coupling 3-fluoro-2-iodobenzoic acid derivatives with methanol via reduction. For example, benzoyl chloride intermediates (e.g., 3-fluoro-2-iodobenzoyl chloride) can be reduced using agents like LiAlH4 or NaBH4 in anhydrous solvents (e.g., THF). Purification is typically achieved through column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization. Purity optimization requires strict control of reaction moisture and temperature, as well as post-synthesis analysis via HPLC or GC-MS .

Q. How is this compound characterized using spectroscopic methods?

- Methodological Answer : Key characterization includes:

- <sup>1</sup>H NMR : Aromatic protons appear as complex multiplets (δ 6.5–7.5 ppm) due to deshielding from fluorine and iodine. The hydroxyl proton (CH2OH) resonates near δ 4.8–5.2 ppm, split by coupling with adjacent protons.

- <sup>13</sup>C NMR : The iodine-bearing carbon is highly deshielded (δ 90–110 ppm), while fluorine induces splitting in adjacent carbons.

- MS : ESI-MS typically shows [M+H]<sup>+</sup> or [M–H]<sup>-</sup> peaks, with isotopic patterns indicative of iodine (e.g., m/z 358.2 for [M–H]<sup>-</sup> as in related derivatives) .

Advanced Research Questions

Q. How can contradictory <sup>1</sup>H NMR data in derivatives of this compound be resolved?

- Methodological Answer : Discrepancies may arise from tautomerism, solvent effects, or paramagnetic impurities. For example, in pyrrole-carboxamide derivatives (e.g., compound 224), unexpected splitting could result from hindered rotation or hydrogen bonding. Strategies include:

- Variable-temperature NMR to identify dynamic effects.

- Deuterium exchange experiments to confirm labile protons.

- Computational modeling (DFT) to predict chemical shifts and compare with experimental data .

Q. What role does this compound play in designing kinase inhibitors or antimicrobial agents?

- Methodological Answer : The compound serves as a versatile building block for pharmacophores. For instance, it has been incorporated into pyrrole-carboxamide derivatives (e.g., compound 224) targeting kinase inhibition. The iodine atom facilitates radiolabeling for tracer studies, while fluorine enhances metabolic stability and bioavailability. Researchers should explore Suzuki-Miyaura couplings to replace iodine with boronate groups for further functionalization .

Q. How do electronic effects of fluorine and iodine influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Fluorine : Withdraws electron density via inductive effects, activating the phenyl ring for nucleophilic substitution at the ortho position.

- Iodine : Acts as a leaving group in Ullmann or Buchwald-Hartwig couplings. Its large atomic radius stabilizes transition states in Pd-catalyzed reactions.

- Experimental Note : In Sonogashira couplings, the iodine substituent can be replaced with alkynes under Pd/Cu catalysis, but competing dehalogenation may occur. Optimize using Pd(PPh3)4 and low-temperature conditions .

Q. What strategies improve yields in large-scale synthesis of this compound?

- Methodological Answer :

- Solvent Selection : Use DMF or DMSO for solubility, but ensure thorough drying to prevent side reactions.

- Catalyst Optimization : Transition from homogeneous catalysts (e.g., PdCl2) to heterogeneous systems (e.g., Pd/C) for easier recovery.

- Process Monitoring : In-line FTIR or Raman spectroscopy tracks intermediate formation and minimizes byproducts.

- Scale-Up Example : A 23% yield improvement was achieved by replacing batch reactors with flow systems for intermediates like 215 .

Data Analysis & Optimization

Q. How can computational tools predict synthetic pathways for novel this compound derivatives?

- Methodological Answer : AI-driven platforms (e.g., CAS SciFinder, Reaxys) analyze reaction databases to propose feasible routes. For example:

- Retrosynthesis : Prioritize disconnections at the benzylic alcohol or iodine positions.

- Quantum Calculations : DFT (B3LYP/6-31G*) predicts transition states for fluorination or iodination steps.

- Validation : Compare predicted <sup>19</sup>F NMR shifts (e.g., δ -110 to -120 ppm for C-F) with experimental data .

Contradiction Handling

Q. Why might biological activity vary between this compound analogs despite similar structures?

- Methodological Answer : Subtle steric or electronic differences impact target binding. For example:

- Fluorine Positioning : Meta vs. para fluorine alters dipole moments, affecting interactions with hydrophobic enzyme pockets.

- Iodine Replacement : Replacing iodine with smaller halogens (e.g., Br) may reduce steric hindrance but lower lipophilicity.

- Testing Protocol : Use isothermal titration calorimetry (ITC) to quantify binding affinities and correlate with structural variations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.